s-Triazine, 2,4-bis(ethylamino)-
Description
Properties
CAS No. |
4150-59-8 |
|---|---|
Molecular Formula |
C7H13N5 |
Molecular Weight |
167.21 g/mol |
IUPAC Name |
2-N,4-N-diethyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C7H13N5/c1-3-8-6-10-5-11-7(12-6)9-4-2/h5H,3-4H2,1-2H3,(H2,8,9,10,11,12) |
InChI Key |
JDXQHFXXWWIZKT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC=N1)NCC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of s-Triazine, 2,4-bis(ethylamino)- generally follows a stepwise nucleophilic substitution of chlorine atoms in cyanuric chloride by ethylamine. The process exploits the differential reactivity of the three chlorine atoms on the triazine ring, allowing selective substitution under controlled conditions.
- Stepwise substitution: Initially, one chlorine atom is substituted by ethylamine under controlled temperature and stoichiometry.
- Sequential amination: Subsequent substitution of the remaining chlorine atoms occurs by further reaction with ethylamine or other amines.
- Reaction medium: The reaction is typically performed in mixed solvents such as acetone/water to optimize solubility and reaction rates.
- Use of acid acceptors: Alkali metal hydroxides (e.g., sodium hydroxide) are employed to neutralize hydrochloric acid generated during substitution, maintaining reaction pH and improving yields.
Detailed Stepwise Synthesis Procedure
A representative process adapted from patent literature for related substituted triazines provides a useful model for preparing 2,4-bis(ethylamino)-s-triazine derivatives:
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | Cyanuric chloride + ethylamine (slight excess) | Initial substitution of one chlorine atom at low temperature (around 10°C) in acetone/water solvent. |
| 2 | Addition of 20% aqueous sodium hydroxide | Base addition over 45 minutes to maintain pH ~8, facilitating hydrolysis of excess cyanuric chloride. |
| 3 | Additional ethylamine added at elevated temperature (~35°C) | Second substitution step, converting dichlorotriazine intermediate to bis(ethylamino) derivative. |
| 4 | Further sodium hydroxide addition and reaction time | Maintains pH ~8.5, completes substitution and neutralizes released HCl. |
| 5 | Cooling and precipitation with water | Isolation of crude product by precipitation. |
This method minimizes formation of undesired by-products such as 2-chloro-4,6-bis(ethylamino)-s-triazine and improves purity by controlled hydrolysis of excess cyanuric chloride to water-soluble salts that can be separated by phase partitioning.
Reaction Optimization and Yield Considerations
- Stoichiometry: Using a slight excess of cyanuric chloride in the first step ensures complete substitution of the first chlorine without over-substitution.
- Temperature control: Low temperature in the initial step prevents premature multiple substitutions and side reactions.
- pH control: Maintaining pH between 8 and 8.5 via sodium hydroxide addition is critical to avoid acidic hydrolysis by-products and to facilitate base-catalyzed hydrolysis of excess cyanuric chloride.
- Solvent system: A 45% acetone/water solvent mixture balances solubility of reactants and intermediates, enabling efficient phase separation of by-products.
Alternative Synthetic Routes
While the above method is widely used, other routes involve direct substitution of cyanuric chloride with ethylamine in the presence of different bases or solvents. Some literature reports polymeric derivatives of s-triazine prepared via hydrazino substitutions, but these are less relevant for the pure 2,4-bis(ethylamino)- derivative.
Comparative Table of Key Preparation Parameters
| Parameter | Typical Value/Condition | Effect on Synthesis |
|---|---|---|
| Starting material | Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) | Essential precursor |
| Nucleophile | Ethylamine (aqueous solution, ~68%) | Substitutes chlorine atoms |
| Solvent | Acetone/water (45% acetone by weight) | Enhances solubility and phase separation |
| Temperature (Step 1) | ~10°C | Controls selectivity of first substitution |
| Temperature (Step 2) | ~35°C | Facilitates second substitution |
| Base | Sodium hydroxide (20% aqueous) | Neutralizes HCl, controls pH |
| Reaction time | 45 min (base addition) + 20 min + 40 min + 35 min | Ensures complete substitution and hydrolysis |
| pH range | 8.0 to 8.5 | Prevents acid-catalyzed hydrolysis side reactions |
| Product isolation | Precipitation by water addition | Enables recovery of crude product |
Research Findings and Industrial Implications
- The stepwise substitution approach with controlled hydrolysis of excess cyanuric chloride significantly improves product purity and yield by reducing by-products.
- Base-catalyzed hydrolysis is faster and cleaner compared to acid-catalyzed methods, minimizing side reactions and simplifying product isolation.
- Efficient phase separation of hydrolysis salts in the acetone/water solvent system allows partial rejection of impurities before the second substitution step.
- Industrial scale-up benefits from this method due to reproducibility, ease of reaction control, and high yield of the desired 2,4-bis(ethylamino)-s-triazine.
- Alternative synthetic methods involving hydrazino substitutions or polymerization are more specialized and less applicable to pure 2,4-bis(ethylamino)-s-triazine preparation.
Chemical Reactions Analysis
Types of Reactions
s-Triazine, 2,4-bis(ethylamino)- undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the triazine ring can be substituted by various nucleophiles, such as amines and thiols.
Oxidation Reactions: The compound can be oxidized to form hydroxylated derivatives.
Reduction Reactions: Reduction of the triazine ring can lead to the formation of dihydrotriazine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines and thiols, and the reactions are typically carried out in an organic solvent such as ethanol or methanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Various substituted triazine derivatives.
Oxidation Reactions: Hydroxylated triazine compounds.
Reduction Reactions: Dihydrotriazine derivatives.
Scientific Research Applications
Agricultural Applications
Herbicide Use
- Mechanism of Action : As a pre-emergent systemic herbicide, s-Triazine, 2,4-bis(ethylamino)- inhibits photosynthesis in target plants. It is effective against germinating annual grasses and broad-leaved weeds.
- Crops : It is predominantly used on maize but also finds applications in various vegetables, fruits, turf, ornamental plants, and forestry .
- Application Methods : The herbicide can be applied through different methods including broadcast, banding, soil incorporation, and surface application using both ground and aerial equipment .
Environmental Impact
- Soil Behavior : The persistence of s-Triazine in soil varies significantly based on microbial populations and environmental conditions. Studies indicate half-lives ranging from 30 to 139 days depending on soil type and conditions .
- Aquatic Use : It is also utilized as an aquatic herbicide for controlling algae and submerged weeds in ponds and swimming pools .
Pharmaceutical Applications
Drug Development
- Pharmacological Importance : s-Triazine derivatives have been explored for their potential as pharmaceutical agents. Compounds with similar structures have shown various biological activities including antiviral and anticancer effects .
- Clinical Trials : Some triazine analogues are currently undergoing clinical trials to evaluate their efficacy as novel therapeutic agents with reduced side effects compared to existing drugs .
Case Study 1: Long-term Monitoring of Simazine
A study conducted over two decades monitored simazine concentrations in a shallow aquifer in Germany. Results indicated significant persistence in groundwater systems, raising concerns about environmental contamination and long-term ecological impacts .
Case Study 2: Enzyme Influence
Research investigating the influence of s-Triazines on plant enzymes revealed that sublethal concentrations could affect physiological processes favoring plant growth under specific conditions. This suggests potential applications in enhancing crop resilience .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Agriculture | Herbicide | Effective against annual grasses; application methods include broadcast and soil incorporation. |
| Environmental | Aquatic Herbicide | Used for algae control; persistence varies widely based on environmental conditions. |
| Pharmaceuticals | Drug Development | Potential antiviral properties; ongoing clinical trials for new therapeutic agents. |
Mechanism of Action
s-Triazine, 2,4-bis(ethylamino)- exerts its herbicidal effects by inhibiting photosynthesis in susceptible plants. It binds to the Q_B site on the D1 protein of the photosystem II complex, disrupting the electron transport chain and ultimately leading to the death of the plant . This mechanism is highly specific, allowing the compound to target weeds without affecting the crops.
Comparison with Similar Compounds
The structural and functional analogs of simazine include atrazine , propazine , simeton , and simetryne . These compounds share the s-triazine backbone but differ in substituents, leading to variations in physicochemical properties, environmental behavior, and applications.
Structural and Molecular Comparisons
| Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|---|
| Simazine | 122-34-9 | 2,4-bis(ethylamino); 6-chloro | C₇H₁₂ClN₅ | 201.66 g/mol | Pre-emergence herbicide |
| Atrazine | 1912-24-9 | 2-chloro; 4-ethylamino; 6-isopropylamino | C₈H₁₄ClN₅ | 215.68 g/mol | Broad-spectrum herbicide |
| Propazine | 139-40-2 | 2,4,6-tris(isopropylamino) | C₉H₁₆ClN₅ | 229.71 g/mol | Selective herbicide for sorghum |
| Simeton | 673-04-1 | 2,4-bis(ethylamino); 6-methoxy | C₈H₁₅N₅O | 197.28 g/mol | Herbicide with lower persistence |
| Simetryne | 1014-70-6 | 2,4-bis(ethylamino); 6-methylthio | C₈H₁₅N₅S | 213.31 g/mol | Herbicide with sulfur modification |
Key Structural Differences :
- Chlorine vs. Methoxy/Methylthio : Simazine and atrazine retain a chlorine atom at the 6-position, critical for herbicidal activity. Simeton replaces chlorine with methoxy (-OCH₃), reducing soil persistence but altering toxicity . Simetryne substitutes chlorine with methylthio (-SCH₃), enhancing solubility in organic matrices .
- Amino Group Variations: Atrazine’s isopropylamino group at the 6-position increases lipophilicity compared to simazine’s ethylamino groups, affecting mobility in aquatic systems .
Physicochemical Properties
- Water Solubility :
- Soil Adsorption: Simazine’s adsorption to humic acids is moderate (Kd = 1.5–3.0 L/kg), whereas atrazine’s isopropylamino group increases adsorption (Kd = 2.0–4.0 L/kg) .
Toxicity and Environmental Impact
| Compound | Oral LD₅₀ (Rat) | Carcinogenicity (EPA Classification) | Environmental Half-Life |
|---|---|---|---|
| Simazine | >5,000 mg/kg | Group C (Possible human carcinogen) | 60–120 days |
| Atrazine | 1,869 mg/kg | Group C | 30–100 days |
| Simeton | 535 mg/kg | Not classified | 20–40 days |
| Simetryne | Data limited | Not classified | 50–90 days |
- Simazine vs. Simeton: Simeton’s methoxy group reduces acute toxicity (rat oral LD₅₀ = 535 mg/kg vs. simazine’s >5,000 mg/kg) but lacks carcinogenicity data .
Regulatory and Usage Trends
- Simazine : Banned in the EU since 2004 due to groundwater contamination risks but remains used in the U.S. under restricted conditions .
- Atrazine : Heavily regulated in Europe but widely used in the U.S. for corn crops .
- Simetryne: Limited to specific regions due to sulfur-related handling challenges .
Biological Activity
s-Triazine, specifically s-Triazine, 2,4-bis(ethylamino)- , is a compound belonging to the triazine family, which has garnered significant interest due to its diverse biological activities. This article delves into the biological activity of s-Triazine, 2,4-bis(ethylamino)-, exploring its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
s-Triazine, 2,4-bis(ethylamino)- has the molecular formula and features a symmetrical triazine core with two ethylamino substituents at the 2 and 4 positions. This structural configuration enhances its biological activity by increasing its interaction with various biological targets.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C7H13N5 |
| Molecular Weight | 169.21 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Anticancer Activity
Research indicates that s-Triazine derivatives exhibit promising anticancer properties. The mechanism primarily involves the inhibition of specific enzymes that play a crucial role in tumorigenesis. For instance, recent studies have highlighted the ability of certain s-Triazine derivatives to induce apoptosis in cancer cells and inhibit key signaling pathways associated with cancer progression.
Case Study: Inhibition of Tyrosine Kinases
A systematic review found that several s-Triazine derivatives demonstrated potent inhibitory activity against tyrosine kinases, which are critical in cancer signaling pathways. For example:
- Compound 6 exhibited an IC50 value of 21 nM against Bruton's tyrosine kinase (BTK), showcasing its potential as a targeted therapy for cancers driven by this pathway .
- Compound 7 was found to selectively inhibit EGFR with an IC50 of 31 nM , indicating its utility in treating EGFR-positive malignancies .
Antimicrobial Activity
s-Triazine derivatives also show significant antimicrobial properties. They have been reported to possess fungicidal and bactericidal activities against various pathogens. The structural modifications on the triazine core can enhance these properties, making them suitable candidates for developing new antimicrobial agents.
Herbicidal Activity
The herbicidal activity of s-Triazine compounds has been extensively studied, particularly in agricultural applications. Their mechanism often involves disrupting photosynthesis in plants, leading to effective weed control without harming crops.
The biological activity of s-Triazine compounds can be attributed to several mechanisms:
- Enzyme Inhibition : Many derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation.
- Apoptosis Induction : Certain compounds have been shown to trigger apoptotic pathways in malignant cells.
- Antimicrobial Action : The disruption of microbial cell membranes is a common mechanism for their antimicrobial effects.
Table 2: Summary of Biological Activities
| Activity Type | Mechanism | Example Compound | IC50 Value |
|---|---|---|---|
| Anticancer | Enzyme inhibition | Compound 6 | 21 nM |
| Antimicrobial | Cell membrane disruption | Compound A | Not specified |
| Herbicidal | Photosynthesis disruption | Compound B | Not specified |
Q & A
Basic: How can researchers determine the aqueous solubility of 2,4-bis(ethylamino)-s-triazine derivatives?
Methodological Answer:
The shake-flask method coupled with HPLC/UV quantification is recommended. Prepare saturated solutions of the compound in deionized water at controlled temperatures (e.g., 21°C and 50°C). Agitate for 24 hours, filter, and analyze the supernatant. Compare results against established solubility data, such as:
| Temp (°C) | Solubility (mol/L) | Solubility (g/L) | Source Evaluation |
|---|---|---|---|
| 21 | 1.622 × 10⁻² | 3.200 | Confirmed by 3 labs |
| 50 | 3.550 × 10⁻² | 7.002 | Single-lab validation |
| Discrepancies may arise from pH variations or impurities; use buffered solutions and purity-verified standards. |
Advanced: How can contradictory toxicity data (e.g., LD₅₀ values) for 2,4-bis(ethylamino)-s-triazine analogs be resolved?
Methodological Answer:
Contradictions often stem from species-specific metabolic pathways or administration routes. For example:
- Intravenous (ivn) LD₅₀ in mice : 180 mg/kg
- Oral (orl) LD₅₀ in rats : 535 mg/kg
To reconcile discrepancies:
Standardize test models : Use identical species/strains and administration routes.
Assess metabolite profiles : Chlorinated analogs (e.g., simazine) show altered toxicity due to dechlorination pathways .
Validate purity : Impurities (e.g., methylthio derivatives) may skew results; employ LC-MS for purity checks .
Basic: What chromatographic methods are effective for analyzing s-triazine derivatives?
Methodological Answer:
Reverse-phase thin-layer chromatography (RP-TLC) on modified silica plates is optimal:
- Stationary phase : RP-18, cyano-, or amino-modified silica .
- Mobile phase : Water-tetrahydrofuran (80:20 v/v) or water-acetonitrile (70:30 v/v) .
- Detection : UV at 254 nm for triazine chromophores.
For quantification, pair with densitometry or scrape-and-elute methods followed by HPLC validation.
Advanced: How can structure-activity relationships (SARs) be established for 2,4-bis(ethylamino)-s-triazine analogs in herbicide design?
Methodological Answer:
Synthetic modification : Introduce substituents (e.g., chloro, methoxy) at the 6-position and assess herbicidal activity .
Bioassays : Evaluate inhibition of photosystem II (PSII) in Arabidopsis thaliana or Brachypodium distachyon resistant biotypes .
Computational modeling : Use DFT calculations to correlate electron-withdrawing groups with binding affinity to the D1 protein in PSII .
Basic: What purification strategies are recommended for synthesizing high-purity 2,4-bis(ethylamino)-s-triazine?
Methodological Answer:
Recrystallization : Use ethanol-water (7:3 v/v) at 60°C, cooling to 4°C for crystallization .
Column chromatography : Employ silica gel with ethyl acetate/hexane (1:4) for chloro-derivatives .
Purity validation : Confirm via melting point (118–120°C for methoxy analogs) and ¹H NMR (δ 1.2 ppm for ethylamino protons) .
Advanced: What molecular mechanisms underlie herbicide resistance to 2,4-bis(ethylamino)-s-triazine analogs?
Methodological Answer:
Resistance in weeds (e.g., Brachypodium distachyon) arises from:
Target-site mutations : Amino acid substitutions (e.g., Ser264→Gly in D1 protein) reduce triazine binding .
Metabolic detoxification : Enhanced cytochrome P450 activity converts chloro-triazines to non-toxic hydroxylated derivatives .
Cross-resistance profiling : Test analogs against ALS/ACCase inhibitors to identify multi-resistant biotypes .
Basic: How to design stability studies for s-triazine derivatives under varying environmental conditions?
Methodological Answer:
Photostability : Expose solutions to UV light (254 nm) and monitor degradation via HPLC .
Hydrolytic stability : Incubate at pH 3–9 (37°C) and quantify parent compound loss over 72 hours .
Thermal stability : Use TGA/DSC to determine decomposition thresholds (e.g., >200°C for methoxy derivatives) .
Advanced: How can contradictory retention behavior in chromatographic analyses be addressed?
Methodological Answer:
Variations in RP-TLC retention factors (Rf) may arise from:
Mobile phase composition : Optimize tetrahydrofuran content (±5% v/v) to adjust polarity .
Stationary phase batch differences : Pre-wash plates with methanol and standardize activation (110°C for 30 min) .
Ion-pairing agents : Add 0.1% trifluoroacetic acid to suppress silanol interactions for basic triazines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
